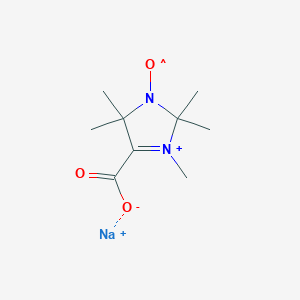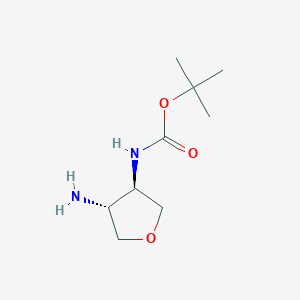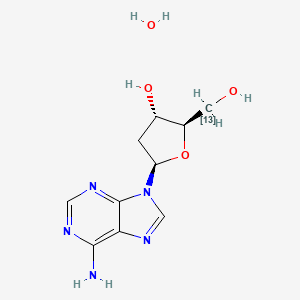![molecular formula C13H10ClN3 B1518565 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile CAS No. 1153004-32-0](/img/structure/B1518565.png)
4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile
Descripción general
Descripción
4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile is an organic compound with the molecular formula C13H10ClN3 . It belongs to the class of organic compounds known as benzanilides .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile consists of a benzene ring substituted with a chlorine atom and a nitrile group, and a pyridine ring attached via a methylene bridge .Physical And Chemical Properties Analysis
4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile has a molecular weight of 243.69 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved sources.Aplicaciones Científicas De Investigación
Anion Sensing Studies
This compound has been utilized in anion sensing studies due to its ability to interact with various anions. The colorimetric response of the compound changes upon the addition of anions, which can be used to evaluate anion recognition properties .
Antimicrobial Activity
4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile: has shown promising results in antimicrobial activity tests. It has been tested against various bacteria and yeast cultures, demonstrating its potential as an antimicrobial agent .
DNA Binding Studies
The compound’s interaction with calf thymus DNA (CT-DNA) has been investigated using UV–Vis spectroscopy. It suggests that the compound binds to CT-DNA via electrostatic binding, indicating its potential use in genomic research and as a diagnostic agent in medicinal applications .
Schiff Base Applications
As a Schiff base, it has DNA binding and cleavage properties, making it a subject of interest for applications such as sequence-specific DNA binding agents. These properties are significant for genomic research and medicinal chemistry .
Density Functional Theory (DFT) Calculations
The molecular structure of 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile has been confirmed using X-ray single-crystal data, NMR, FTIR, and UV–Vis, which align well with theoretical calculations using DFT. This highlights its application in theoretical chemistry for predicting and confirming molecular structures .
Spectroscopic Characterization
The compound has been characterized using experimental spectroscopic methods such as FTIR, UV–Vis, 1H-NMR, and 13C-NMR. These methods are crucial for understanding the compound’s physical and chemical properties .
Quantum Mechanical Calculations
Theoretical quantum mechanical calculations have been employed to characterize the compound further. These calculations are essential for predicting the physical and biological properties of the compound .
Medicinal Chemistry Ligand
Schiff bases like 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile are used as ligands in medicinal chemistry. Their complexes have a wide range of applications, including as therapeutic agents .
Mecanismo De Acción
Target of Action
It is known to belong to the class of organic compounds known as benzanilides . These compounds typically interact with proteins or enzymes that have a benzene ring structure .
Mode of Action
As a benzanilide, it may interact with its targets through the carboxamide group, which is substituted with a benzene ring .
Result of Action
As a member of the benzanilides, it may exert effects consistent with this class of compounds .
Propiedades
IUPAC Name |
4-chloro-2-(pyridin-2-ylmethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-11-5-4-10(8-15)13(7-11)17-9-12-3-1-2-6-16-12/h1-7,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZRSCUTFWBZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=CC(=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)





![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)

